

A Comparative Meta-Analysis of Tirapazamine Clinical Trial Data

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for tirapazamine, a hypoxia-activated prodrug. It objectively compares its performance with other hypoxia-activated agents and includes detailed experimental data and methodologies to support the findings.

Tirapazamine is an experimental anticancer drug that is selectively activated to a toxic radical in the low oxygen (hypoxic) environments characteristic of solid tumors.[1][2] This targeted activation is designed to kill cancer cells, which are often resistant to conventional radiotherapy and chemotherapy, while sparing healthy, well-oxygenated tissues.[1][2]

Quantitative Data Summary

The following tables summarize the efficacy and toxicity data from a meta-analysis of tirapazamine clinical trials and data from trials of alternative hypoxia-activated prodrugs.

Table 1: Meta-Analysis of Tirapazamine Efficacy (Overall Survival)



Time Point	Hazard Ratio (HR)	95% Confidence Interval (CI)
1 Year	0.96	0.88 - 1.05
2 Years	1.04	0.98 - 1.12
3 Years	1.01	0.89 - 1.15
5 Years	0.97	0.77 - 1.23

Source: A 2018 meta-analysis of six randomized controlled trials including 1034 patients.[3] The analysis concluded that tirapazamine did not show a significant effect on overall survival compared to the placebo group.[3]

Table 2: Common Grade 3/4 Toxicities Associated with Tirapazamine

Adverse Event	Incidence/Details	
Muscle Cramps	Significantly higher incidence (Risk Difference: 0.06, 95% CI: 0.02 - 0.11)[3]	
Dermal Adverse Events	Significantly higher incidence (Risk Difference: 0.03, 95% CI: 0.01 - 0.06)[3]	
Nausea/Vomiting	Grade 3 reported in 25% of patients in a Phase II NSCLC trial[4]	
Fatigue	Grade 3 reported in 27.3% of patients in a Phase II NSCLC trial[4]	
Esophagitis	Grade 3-4 reported in 25% of patients in a Phase II SCLC trial[5]	
Febrile Neutropenia	Grade 3 reported in 12% of patients in a Phase II SCLC trial[5]	
Dermatitis	Grade 3 reported in 20% of patients in a Phase I recurrent head and neck cancer trial[6]	
Mucositis	Grade 3 reported in 40% of patients in a Phase I recurrent head and neck cancer trial[6]	



Table 3: Comparison with Alternative Hypoxia-Activated Prodrugs (Select Phase 3 and Phase I/II Data)

Drug	Cancer Type	Key Efficacy Results	Key Grade 3/4 Toxicities
Evofosfamide (TH- 302)	Advanced Pancreatic Adenocarcinoma	Did not demonstrate a statistically significant improvement in Overall Survival (OS) vs. placebo (HR: 0.84, 95% CI: 0.71 - 1.01)	Hematologic toxicity was higher than the comparator arm in one study[8]
Advanced Soft Tissue Sarcoma	Did not demonstrate a statistically significant improvement in OS vs. doxorubicin alone (HR: 1.06, 95% CI: 0.88 - 1.29)[7]	N/A	
PR-104	Relapsed/Refractory Acute Leukemia	Responses (CR, CRp, MLFS) in 10/31 AML patients (32%) and 2/10 ALL patients (20%) at higher doses.[9][10]	Myelosuppression (Anemia, Neutropenia, Thrombocytopenia), Febrile Neutropenia, Infection, Enterocolitis[9][10]
Solid Tumors (Phase I)	Recommended Phase II dose established; showed higher dose intensity with weekly administration[11]	Thrombocytopenia, Neutropenia, Anemia, Fatigue, Nausea[11]	

Experimental Protocols

The clinical trials of tirapazamine have generally followed a consistent methodology, particularly when used in combination with chemotherapy and/or radiotherapy.

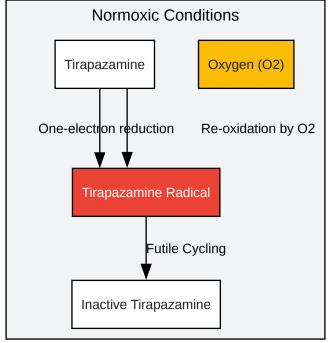


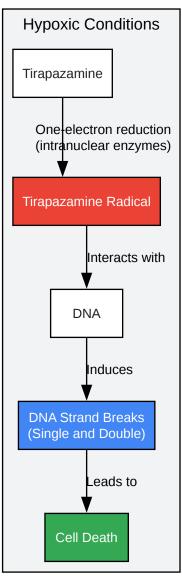
Key Methodological Components:

- Patient Population: Patients typically had advanced or recurrent solid tumors, such as non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), or head and neck cancer, and were often ineligible for curative surgery.[4][5][6][12]
- Dosing and Administration: Tirapazamine was administered intravenously. Dosages varied across trials, with representative examples including:
 - 260 mg/m² IV over 2 hours, followed by cisplatin.[4]
 - 260 mg/m² on days 1 and 29, and 160 mg/m² on days 8, 10, 12, 36, 38, and 40 in combination with chemoradiotherapy.[5]
 - Dose escalation studies were conducted to determine the maximum tolerated dose.[13]
 [14]
- Combination Therapy: Tirapazamine was frequently evaluated in combination with:
 - Cisplatin-based chemotherapy: Tirapazamine was typically administered prior to cisplatin.
 [4][6]
 - Radiotherapy: Tirapazamine was given concurrently with radiation treatments.[5][6][15]
- Endpoint Evaluation:
 - Efficacy: Primary endpoints often included overall survival, progression-free survival, and objective response rate.[3][4][5]
 - Toxicity: Adverse events were graded according to the National Cancer Institute Common Toxicity Criteria (NCI-CTC).[5][14]

Visualizations Signaling Pathway of Tirapazamine





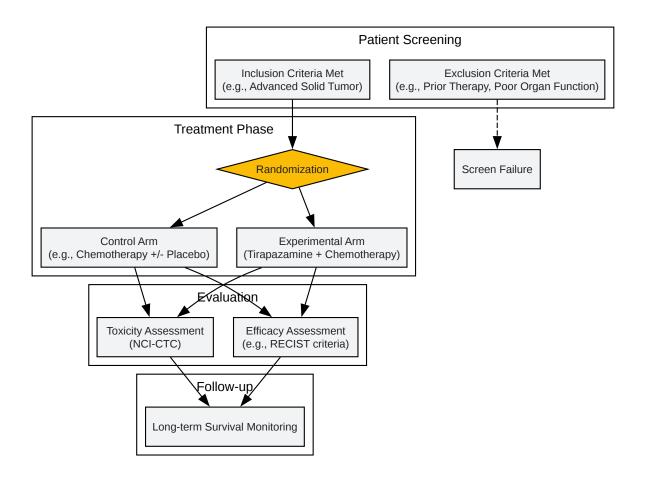


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Caption: Mechanism of action of Tirapazamine under normoxic and hypoxic conditions.

Experimental Workflow for a Typical Tirapazamine Clinical Trial





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Caption: Generalized workflow of a randomized controlled clinical trial for Tirapazamine.

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